Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone
Description
Properties
CAS No. |
95524-47-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
cyclobutyl(3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C10H15NO/c12-10(9-5-4-6-9)11-7-2-1-3-8-11/h1-2,9H,3-8H2 |
InChI Key |
VIDMOBDFWJRXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC=CC2 |
Origin of Product |
United States |
Biological Activity
Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutyl ring attached to a 3,6-dihydropyridine moiety. This unique structure may contribute to its biological activity by influencing receptor binding and metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, its efficacy against Mycobacterium tuberculosis (MTB) has been evaluated.
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values indicating significant anti-TB activity. For instance, related compounds in the same class exhibited MIC values as low as 0.05 μg/mL against MTB H37Rv strains, demonstrating substantial potency compared to standard treatments like ethambutol .
| Compound | MIC (μg/mL) | Comparison with Ethambutol |
|---|---|---|
| IPA-6 | 0.05 | 125 times more potent |
| IPA-9 | 0.4 | 16 times more potent |
| IPA-5 | 0.8 | Moderate activity |
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using human embryonic kidney (HEK) cells. The selectivity index (SI) was calculated to evaluate the safety profile:
- Selectivity Index : Compounds with MIC values <3.125 μg/mL exhibited SI values ≥66, indicating low toxicity to normal cells .
Structure-Activity Relationship (SAR)
The SAR studies have revealed insights into how modifications to the cyclobutyl and dihydropyridine structures affect biological activity:
- Cyclobutyl Substitution : The introduction of a cyclobutyl group has been linked to enhanced anti-TB activity compared to other aliphatic groups.
- Electron-Withdrawing Groups : Compounds bearing electron-withdrawing groups at specific positions on the aromatic ring demonstrated increased potency against MTB .
Case Studies
Several case studies have documented the efficacy of cyclobutyl derivatives in preclinical settings:
- Anti-Tumor Activity : In vitro studies indicated that derivatives of this compound inhibited proliferation in cancer cell lines such as HeLa with IC50 values significantly below 100 nM .
- In Vivo Models : Animal models have shown that these compounds can reduce tumor size and improve survival rates in treated subjects compared to controls, suggesting potential for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the substituent attached to the dihydropyridine ring and the presence of additional functional groups. Below is a comparative analysis:
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility: The phenyl-substituted analog (C₁₂H₁₃NO) exhibits moderate solubility in polar aprotic solvents like DMSO, as evidenced by its NMR analysis in DMSO-d₆ at 130 °C . In contrast, boronate-containing analogs (e.g., C₁₅H₂₄BNO₃) are typically soluble in 1,4-dioxane and similar ethers, as used in their synthesis .
- Boronate esters (e.g., C₁₅H₂₄BNO₃) are moisture-sensitive and require inert storage conditions .
Key Research Findings
Boronate Esters: Cyclopropyl- and trifluoroacetyl-substituted boronate esters (e.g., C₁₅H₂₄BNO₃) are synthesized via palladium-catalyzed decarboxylative coupling, achieving >90% yields .
Enzyme Inhibitors: The indolyl-substituted methanone (C₁₅H₁₆N₂O) shows a binding affinity (Kd) of 0.8 μM for 17β-HSD5, with X-ray data revealing critical hydrogen bonds to NADP+ .
Thermal Stability: The phenyl-substituted analog (C₁₂H₁₃NO) remains stable at 130 °C in DMSO, suggesting utility in high-temperature reactions .
Q & A
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic site (PDB ID: 4EY7). Key residues (e.g., Trp286, Phe295) should show π-π stacking with the dihydropyridine ring .
- ADME Prediction : SwissADME or pkCSM to assess bioavailability, BBB permeability, and CYP450 metabolism .
How do substituents on the dihydropyridine ring affect the compound’s reactivity in cross-coupling reactions?
Basic Substituent Effects
Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. For example, boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine) enable palladium-catalyzed arylations .
Advanced Kinetic Control
Steric hindrance from cyclobutyl groups slows transmetallation. High-resolution mass spectrometry (HRMS) and Hammett plots quantify electronic effects. For brominated derivatives (e.g., (5-bromo-3,6-dihydropyridin-1(2H)-yl)methanone), reaction rates correlate with σₚ values of substituents .
What computational methods are suitable for predicting the photostability of this compound?
Q. Basic Computational Approaches
- TD-DFT Calculations : Gaussian 16 with CAM-B3LYP/6-311+G(d,p) basis set to simulate UV-Vis spectra and identify excited-state decay pathways.
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps predict susceptibility to photooxidation .
Advanced Modeling
Non-adiabatic molecular dynamics (NAMD) simulations track bond cleavage under UV-LED irradiation (e.g., 365 nm). Compare with experimental FTIR data to validate degradation products .
How can enantiomeric purity of chiral this compound derivatives be ensured?
Basic Resolution
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) separates enantiomers. Detect using polarimetric or CD detectors.
Advanced Synthesis
Asymmetric catalysis using Ru(II)-Pheox complexes for hydrogenation of ketone intermediates. Enantiomeric excess (ee) ≥98% is achievable with optimized ligand-to-metal ratios .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Q. Basic Process Optimization
- Flow Chemistry : Microreactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature .
- Catalyst Recycling : Immobilized cobalt nanoparticles on silica gel improve turnover number (TON) .
Advanced Analytics
PAT (Process Analytical Technology) tools, such as inline Raman spectroscopy, monitor regioselectivity in real time. Multivariate analysis (PLS regression) correlates spectral data with yield .
How do boron-containing analogs enhance the compound’s medicinal potential?
Basic Applications
Boronated derivatives (e.g., 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone) act as prodrugs for boron neutron capture therapy (BNCT) .
Advanced Targeting
¹⁰B-enriched analogs are tracked via PET imaging (¹⁸F-labeled counterparts). In vivo studies in murine models show tumor-selective uptake (tumor-to-blood ratio >3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
